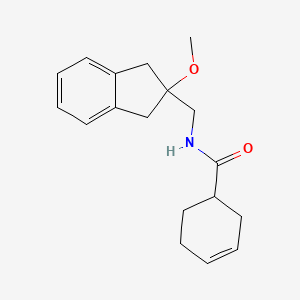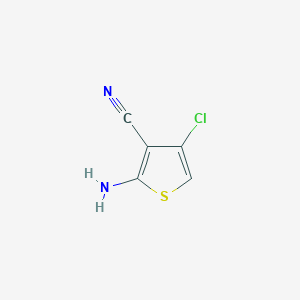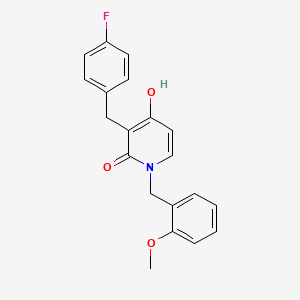
3-(4-fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a fluorobenzyl group, a hydroxy group, and a methoxybenzyl group attached to a pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl bromide, 2-methoxybenzylamine, and 2-pyridone.
Step 1 - N-Alkylation: The first step involves the N-alkylation of 2-pyridone with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Step 2 - Hydroxylation: The intermediate product is then subjected to hydroxylation using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxy group at the 4-position of the pyridinone ring.
Step 3 - N-Benzylation: Finally, the compound undergoes N-benzylation with 2-methoxybenzylamine in the presence of a suitable catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and greener solvents to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the pyridinone ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation: Formation of 3-(4-fluorobenzyl)-4-oxo-1-(2-methoxybenzyl)-2(1H)-pyridinone.
Reduction: Formation of 3-(4-fluorobenzyl)-1-(2-methoxybenzyl)-2(1H)-pyridinone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for studying enzyme inhibition, receptor binding, and other biological processes.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might have activity against certain diseases, making it a subject of interest in pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.
Mécanisme D'action
The mechanism of action of 3-(4-fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the fluorobenzyl and methoxybenzyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Fluorobenzyl)-4-hydroxy-1-(2-hydroxybenzyl)-2(1H)-pyridinone: Similar structure but with a hydroxy group instead of a methoxy group on the benzyl ring.
3-(4-Fluorobenzyl)-4-hydroxy-1-(2-methylbenzyl)-2(1H)-pyridinone: Similar structure but with a methyl group instead of a methoxy group on the benzyl ring.
Uniqueness
The uniqueness of 3-(4-fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(2-methoxyphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-25-19-5-3-2-4-15(19)13-22-11-10-18(23)17(20(22)24)12-14-6-8-16(21)9-7-14/h2-11,23H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDNDRGHXCJKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B2822119.png)
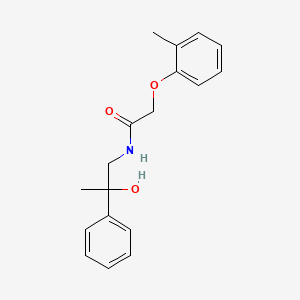
![7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
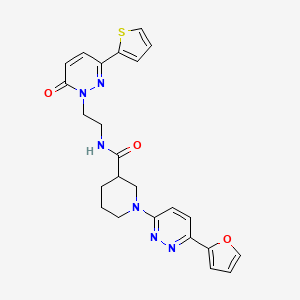
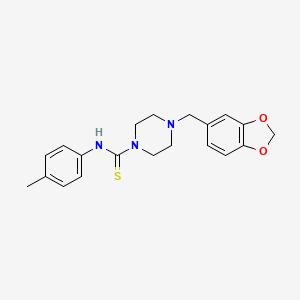
![2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2822128.png)
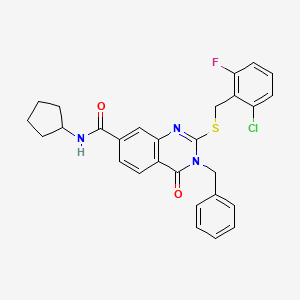
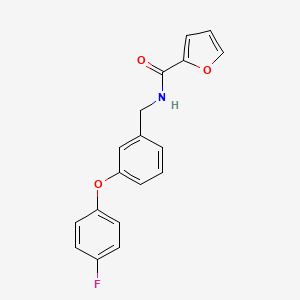
![N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2822135.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile](/img/structure/B2822136.png)
![N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2822139.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide](/img/structure/B2822141.png)
